molecular formula C12H12N2O2S B6098953 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B6098953
M. Wt: 248.30 g/mol
InChI Key: NBVYGSRARYTPCT-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methoxy group attached to the benzene ring and a thiazole ring substituted with a methyl group.

Biochemical Analysis

Biochemical Properties

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound’s interaction with enzymes involved in the inflammatory pathway can inhibit their activity, reducing the production of pro-inflammatory mediators . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods Long-term studies have indicated that the compound can have sustained anti-inflammatory and anticancer effects, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites that contribute to its biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Additionally, its distribution in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

    Reduction: 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzylamine: Similar structure but with an amine group instead of a carbonyl group.

    4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the thiazole ring contributes to its biological activity.

Properties

IUPAC Name

4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVYGSRARYTPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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